trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
Overview
Description
trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate: is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is a solid substance used in various chemical research and industrial applications .
Preparation Methods
The synthesis of trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-phenylaziridine-2-carboxylate with methoxybenzene under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate: undergoes various chemical reactions, including:
Nucleophilic Ring Opening Reactions: This compound can undergo nucleophilic ring-opening reactions, where the aziridine ring is opened by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents and conditions used.
Substitution Reactions: It can also undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate: has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The compound’s effects are mediated through its ability to undergo nucleophilic ring-opening reactions, which can modify the structure and function of target molecules .
Comparison with Similar Compounds
trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate: can be compared with other similar compounds, such as:
- trans-Tert-butyl 3-phenylaziridine-2-carboxylate
- trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
- trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
- cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications . The unique combination of the tert-butyl and methoxyphenyl groups in This compound imparts specific chemical properties that make it valuable for certain applications .
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGFDXDTMAHJN-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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